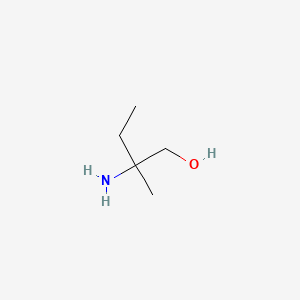

2-Amino-2-methylbutan-1-ol

説明

General Context of Amino Alcohols in Organic Chemistry

Amino alcohols, also known as alkanolamines, are a significant class of organic compounds characterized by the presence of both an amino (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. wikipedia.orgalfa-chemistry.comscbt.com This dual functionality imparts a unique combination of chemical and physical properties, making them highly versatile in a multitude of applications. wikipedia.org Their ability to act as both a base and a nucleophile, coupled with their capacity for hydrogen bonding, allows them to be used as solvents, high-boiling bases, and crucial synthetic intermediates. wikipedia.orgalfa-chemistry.comscbt.com

In organic synthesis, amino alcohols are invaluable building blocks for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. wikipedia.orgevitachem.com The 1,2-amino alcohol motif is particularly important as it can be used to create new stereogenic centers, making them essential as chiral auxiliaries and ligands in asymmetric synthesis. wikipedia.org Common synthetic routes to amino alcohols include the reaction of amines with epoxides, the reduction of amino acids, and the condensation of nitroalkanes with formaldehyde (B43269) followed by reduction. wikipedia.orgalfa-chemistry.com

The table below summarizes the key characteristics of amino alcohols:

| Property | Description |

| Functional Groups | Contains both amino and hydroxyl groups. wikipedia.orgalfa-chemistry.com |

| Reactivity | Exhibits dual reactivity of amines and alcohols. alfa-chemistry.com |

| Solubility | Generally water-soluble due to hydrophilic groups. alfa-chemistry.com |

| Boiling Point | Typically have high boiling points. alfa-chemistry.com |

| Applications | Used as solvents, synthetic intermediates, and high-boiling bases. wikipedia.orgalfa-chemistry.com |

Importance of 2-Amino-2-methylbutan-1-ol and its Stereoisomers as Key Intermediates

This compound, with the chemical formula C5H13NO, is a specific amino alcohol that has garnered attention in chemical research. evitachem.comnih.gov Its structure, featuring a branched carbon chain with an amino group at the second carbon and a hydroxyl group at the first, makes it a valuable intermediate in various synthetic endeavors. evitachem.com The presence of a chiral center at the second carbon atom means that this compound can exist as stereoisomers, which are crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

The compound and its stereoisomers serve as key building blocks in the synthesis of complex molecules and are utilized in the development of new drugs. evitachem.com For instance, derivatives of similar amino alcohols have been employed as chiral nucleophiles in the total synthesis of certain antibiotics. Research has also explored its use as a component in developing treatments for a range of diseases. smolecule.com

The general properties of this compound are outlined in the table below:

| Property | Value |

| Molecular Formula | C5H13NO evitachem.comchemscene.com |

| Molecular Weight | 103.16 g/mol chemscene.comanaxlab.com |

| CAS Number | 10196-30-2 anaxlab.comsigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

The synthesis of this compound can be achieved through various methods, including the reduction of a suitable ketone in the presence of ammonia (B1221849) or an amine. evitachem.com Advancements in synthetic methodology have also introduced continuous flow protocols, which can enhance the yield and purity of the final product. evitachem.com The versatility of this compound and its stereoisomers as intermediates underscores their importance in modern organic and medicinal chemistry.

Structure

3D Structure

特性

IUPAC Name |

2-amino-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKGDMNPQAZMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436195 | |

| Record name | 2-amino-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10196-30-2 | |

| Record name | 2-amino-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 2 Methylbutan 1 Ol and Its Analogues

Chiral Pool Strategies and Amino Acid Precursors

Chiral pool synthesis utilizes readily available enantiopure compounds, such as amino acids, as starting materials to build complex chiral molecules. This strategy is advantageous as it transfers the inherent chirality of the starting material to the target molecule, often simplifying the synthetic process and avoiding costly resolution steps.

Reduction of Alpha-Amino Acids to Beta-Amino Alcohols

A common method for the synthesis of chiral β-amino alcohols is the reduction of the carboxylic acid functionality of α-amino acids. stackexchange.com This transformation can be achieved using various reducing agents. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of directly reducing carboxylic acids to alcohols. However, its high reactivity and flammability can be disadvantageous, particularly in large-scale syntheses. stackexchange.com

A milder and often more selective alternative involves a two-step process where the amino acid is first converted to a mixed anhydride (B1165640), which is then reduced with sodium borohydride (B1222165) (NaBH₄) in an aqueous medium. researchgate.netcore.ac.uk This method is attractive as it does not necessitate the protection of the amino group and generally proceeds without significant loss of enantiomeric purity. core.ac.uk Another effective reducing system is the combination of sodium borohydride and iodine (NaBH₄/I₂), which has been demonstrated to reduce both N-protected and unprotected amino acids to their corresponding amino alcohols. stackexchange.com

| Precursor Amino Acid | Reducing Agent/Method | Product Amino Alcohol | Reference |

| N-protected α-amino acids | Mixed anhydride formation followed by NaBH₄ reduction | Chiral N-protected β-amino alcohols | researchgate.net |

| α-Amino acids | LiAlH₄ | Chiral β-amino alcohols | stackexchange.com |

| α-Amino acids | NaBH₄/I₂ | Chiral β-amino alcohols | stackexchange.com |

| N-protected amino acids | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | N-protected amino alcohols | nih.gov |

Derivatization from L-Valine as Starting Material

L-valine, a proteinogenic amino acid, serves as a valuable chiral precursor in the synthesis of various chiral compounds, including amino alcohols. While a direct synthesis of 2-amino-2-methylbutan-1-ol from L-valine is not extensively documented, the structural similarity allows for a plausible synthetic pathway. The general principle involves the reduction of the carboxylic acid group of L-valine to a primary alcohol, yielding L-valinol. This transformation can be accomplished using the methods described in the previous section.

Subsequent modifications to the L-valinol structure would be necessary to arrive at this compound. This would likely involve a series of protection, oxidation, and alkylation steps to introduce the additional methyl group at the C2 position. The use of L-valine ensures the stereochemistry at the C2 position is controlled from the outset. The synthesis of other chiral amino alcohols from L-valine has been reported, highlighting its utility as a chiral building block. For instance, (S)-2-amino-3-methylbutan-1-ol (L-valinol) is a direct reduction product and a common intermediate in organic synthesis. researchgate.net

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the formation of C-N bonds. It typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

From Carbonyl Compounds with Amines under Reducing Conditions

The synthesis of this compound and its analogs can be envisioned through the reductive amination of a suitable β-hydroxy ketone precursor. For example, the reaction of 1-hydroxy-2-methyl-2-butanone with ammonia (B1221849) in the presence of a reducing agent would yield the target molecule. Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.

An efficient procedure for the directed reductive amination of β-hydroxy ketones to stereoselectively prepare 1,3-syn-amino alcohols has been reported. nih.govresearchgate.net This method utilizes titanium(IV) isopropoxide (Ti(iOPr)₄) to coordinate the intermediate imino alcohol, followed by reduction with polymethylhydrosiloxane (B1170920) (PMHS). nih.gov While this specific example leads to 1,3-amino alcohols, the principle can be adapted for the synthesis of 1,2-amino alcohols from α-hydroxy ketones. The choice of catalyst and reducing agent is crucial for achieving high yields and selectivities. For instance, α-picoline-borane has been used as an effective reducing agent for the one-pot reductive amination of aldehydes and ketones under mild conditions. researchgate.net

| Carbonyl Precursor | Amine | Reducing System | Product |

| β-Hydroxy-ketones | Primary amines | Ti(iOPr)₄ / PMHS | 1,3-syn-Amino alcohols |

| Aldehydes/Ketones | Primary/Secondary amines | α-Picoline-borane | N-Alkyl amines |

| Diketones | Aromatic amines | Iridium complexes / Formic acid | β- and γ-Amino alcohols |

Biocatalytic Reductive Amination using Amine Dehydrogenases

A significant advancement in the synthesis of chiral amines and amino alcohols is the use of biocatalysts, particularly amine dehydrogenases (AmDHs). nih.govnih.gov These enzymes catalyze the asymmetric reductive amination of prochiral ketones using ammonia as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov This approach is highly attractive due to its excellent stereoselectivity, mild reaction conditions, and the use of inexpensive and environmentally benign reagents. nih.gov

Engineered AmDHs, often derived from amino acid dehydrogenases, have been developed to accept a broad range of substrates, including α-hydroxy ketones, to produce chiral β-amino alcohols with high conversions and enantiomeric excess (>99% ee). nih.govacs.orgresearchgate.net For instance, the engineered AmDH derived from a leucine (B10760876) dehydrogenase from Sporosarcina psychrophila (SpAmDH) has been shown to effectively catalyze the reduction of 1-hydroxybutan-2-one (B1215904) to (S)-2-aminobutan-1-ol. nih.gov The substrate scope of AmDHs is continually being expanded through protein engineering, allowing for the synthesis of a wide variety of structurally diverse amino alcohols. researchgate.net

| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

| Engineered SpAmDH | 1-Hydroxybutan-2-one | (S)-2-Aminobutan-1-ol | ~60% (at 50 mM) | >99% |

| Native MsmeAmDH | Butan-2-one | (S)-Butan-2-amine | Up to 97.1% (at 50 mM) | 93.6% |

| Native MsmeAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | Moderate to high | 99.4% |

| Mutant AmDH-M₀ | 1-Hydroxybutan-2-one | (2S)-2-Aminobutan-1-ol | 91% (at 50 mM) | >99% |

Large-Scale Synthesis and Industrial Process Development Considerations

The industrial production of this compound and its analogues requires careful consideration of various factors to ensure an efficient, safe, and economically viable process. Key aspects include the choice of raw materials, reaction conditions, process optimization, and purification methods. The large-scale synthesis of the structurally similar compound, 2-amino-2-methyl-1-propanol (B13486) (AMP), provides valuable insights into these industrial considerations.

One established industrial route for AMP synthesis starts from 2-nitropropane (B154153) and formaldehyde (B43269). guidechem.comgoogle.com This process involves a condensation reaction to form 2-nitro-2-methyl-1-propanol, followed by catalytic hydrogenation to yield the final product. guidechem.comgoogle.com From an industrial perspective, the availability and cost of the starting materials are crucial. While this route is effective, the use of nitroalkanes can present safety challenges related to their handling and storage. guidechem.com

An alternative industrial synthesis of AMP utilizes isobutene, chlorine, and methyl cyanide as starting materials. google.com This process, while avoiding the use of nitroalkanes, involves multiple steps, including the formation and subsequent hydrolysis of an N-chloro-N-acyl intermediate. google.com The choice between these routes on an industrial scale would depend on a detailed economic and safety analysis, including the cost of raw materials, energy consumption, waste generation, and capital investment for the necessary equipment.

Process intensification is a key consideration in modern chemical manufacturing to improve efficiency and reduce costs. This can involve the use of continuous flow reactors instead of traditional batch reactors, which can offer better control over reaction parameters, improved safety, and higher throughput. For the hydrogenation step, for example, a continuous-flow system with a fixed-bed catalyst can be employed. mdpi.com

Purification of the final product is another critical aspect of industrial production. Distillation is a common method for purifying amino alcohols. The process may involve multiple distillation steps to remove impurities and achieve the desired product purity, which is often greater than 98% for commercial grades. patsnap.com The design of the purification process must also consider the potential for azeotrope formation and the thermal stability of the product.

Finally, environmental considerations and the principles of green chemistry are increasingly important in industrial process development. This includes minimizing waste, using less hazardous reagents, and improving energy efficiency. uk-cpi.com The development of catalytic systems with high activity and selectivity, as well as the ability to be recycled and reused, is a key area of research to make the large-scale synthesis of amino alcohols more sustainable. uk-cpi.com

| Industrial Consideration | Key Factors and Challenges | Example from AMP Synthesis |

|---|---|---|

| Raw Material Selection | Cost, availability, safety, and handling. | Choice between 2-nitropropane/formaldehyde and isobutene/methyl cyanide routes. |

| Process Safety | Handling of hazardous materials (e.g., nitroalkanes, chlorine), control of exothermic reactions. | Implementing robust safety protocols for storing and handling 2-nitropropane. |

| Process Optimization | Reaction conditions (temperature, pressure), catalyst selection and lifetime, reaction time. | Optimizing hydrogenation conditions (e.g., 35-55 °C, 0.5-3 MPa) to maximize yield and purity. |

| Purification | Achieving high product purity, efficient separation of byproducts, and solvent recovery. | Fractional distillation to achieve >98% purity. |

| Sustainability | Waste minimization, use of greener solvents and catalysts, energy efficiency. | Development of recyclable catalysts and process intensification to reduce energy consumption. |

Applications of 2 Amino 2 Methylbutan 1 Ol in Advanced Organic Synthesis

As Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic sequence to control the stereochemical outcome of subsequent reactions. The auxiliary is later removed, having imparted its chirality to the substrate. Amino alcohols are a well-established class of chiral auxiliaries, and 2-amino-2-methylbutan-1-ol possesses the necessary functionalities to be effective in this role.

Enantioselective Reductions

Chiral amino alcohols are frequently used to prepare oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.govnih.gov While specific research detailing the use of this compound in this context is limited, its structure is analogous to other amino alcohols that form highly effective CBS catalysts. The in situ generation of an oxazaborolidine catalyst from a chiral amino alcohol and a borane (B79455) source is a common and practical approach. ijprs.comorganic-chemistry.org

The proposed mechanism involves the formation of an oxazaborolidine, which then coordinates with a stoichiometric borane reductant and the ketone substrate. This ternary complex facilitates the stereoselective transfer of a hydride to one face of the ketone, dictated by the steric environment of the chiral auxiliary.

Illustrative Enantioselective Reduction of Acetophenone:

The following table illustrates typical results for the CBS reduction of acetophenone using an oxazaborolidine catalyst derived from a chiral amino alcohol. Due to a lack of specific data for this compound, this table represents expected outcomes based on similar systems.

| Entry | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Configuration |

|---|---|---|---|---|---|

| 1 | Acetophenone | (S)-2-Amino-2-methylbutan-1-ol derived oxazaborolidine / BH3·THF | >95 | >90 | (R) |

| 2 | Propiophenone | (S)-2-Amino-2-methylbutan-1-ol derived oxazaborolidine / BH3·THF | >95 | >90 | (R) |

| 3 | 1-Tetralone | (S)-2-Amino-2-methylbutan-1-ol derived oxazaborolidine / BH3·THF | >90 | >85 | (R) |

Stereoselective Additions

Chiral auxiliaries derived from amino alcohols can also direct stereoselective addition reactions to carbonyl compounds. For instance, they can be converted into chiral oxazolidinones, which serve as powerful auxiliaries in reactions such as diastereoselective enolate alkylations and aldol additions. nih.gov While pseudoephedrine is a commonly used amino alcohol for this purpose, the structural motif of this compound could theoretically be applied to form a novel chiral auxiliary for similar transformations. The steric bulk at the quaternary center could provide a distinct stereochemical environment, potentially leading to high levels of diastereoselectivity.

Ligand Design for Transition Metal Catalysis

The development of chiral ligands is central to the field of enantioselective transition metal catalysis. Chiral amino alcohols are valuable precursors for a variety of ligand classes due to their bifunctional nature, which allows for straightforward modification.

Formation of Chiral Metal Coordination Complexes

This compound can act as a bidentate ligand, coordinating to a metal center through its amino and hydroxyl groups. researchgate.net Furthermore, it can be derivatized to form more complex multidentate ligands, such as Schiff bases or phosphine-containing ligands. These chiral ligands can then form stable coordination complexes with various transition metals like copper, nickel, palladium, and rhodium. nih.govijsra.netresearchgate.net The stereochemistry of the resulting metal complex is dictated by the chirality of the amino alcohol ligand, creating a chiral environment around the catalytically active metal center.

Application in Enantioselective Catalysis

Chiral metal complexes derived from amino alcohol-based ligands have been successfully employed in a wide array of enantioselective catalytic reactions. mdpi.comnih.gov These include, but are not limited to, asymmetric allylic alkylations, C-H functionalization, and conjugate additions. cardiff.ac.uk For example, copper complexes of chiral ligands are known to catalyze the asymmetric alkylation of amino acid enolates. nih.gov While direct applications of this compound in this area are not extensively documented, its potential as a ligand precursor is significant. The steric and electronic properties of ligands derived from this amino alcohol could offer unique advantages in terms of reactivity and enantioselectivity.

Potential Applications in Enantioselective Catalysis:

| Reaction Type | Metal | Potential Ligand Derived from this compound | Expected Outcome |

|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium (Pd) | Phosphinooxazoline (PHOX) type ligand | High enantioselectivity in C-C bond formation |

| Conjugate Addition | Copper (Cu) | Schiff base ligand | Enantioselective formation of carbon-carbon or carbon-heteroatom bonds |

| Asymmetric Hydrogenation | Rhodium (Rh) / Ruthenium (Ru) | Diphosphine ligand with amino alcohol backbone | High enantiomeric excess in the reduction of prochiral olefins or ketones |

Building Block for Complex Molecular Architectures

Chiral amino alcohols are valuable starting materials in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. pharmanoble.commdpi.com They can be used to introduce a specific stereocenter and provide functional handles for further elaboration. While the related compound, (E)-4-amino-2-methylbut-2-en-1-ol, has been utilized as a key building block in the synthesis of trans-zeatin, the specific use of this compound in the total synthesis of complex natural products is not well-documented in publicly available literature. However, its role as a chiral precursor for pharmaceutical intermediates, such as components of antitubercular drugs, highlights its importance in synthetic chemistry. google.com The combination of a primary amine and a primary alcohol on a chiral scaffold makes it a versatile starting point for the construction of diverse and complex molecular structures.

Synthesis of Biologically Active Molecules, including Pharmaceuticals and Agrochemicals

The structural motif of this compound is incorporated into various biologically active compounds. It functions as a chiral precursor, allowing for the synthesis of enantiomerically pure molecules, which is a critical aspect in the development of modern pharmaceuticals and agrochemicals where a specific stereoisomer often accounts for the desired biological activity. For instance, amino alcohols are utilized as precursors for creating antibiotics such as benanomicin and pradimicin.

Precursors for Heterocyclic Systems (e.g., Oxazolines, Aziridines, Triazoles)

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. These systems are foundational scaffolds in numerous areas of chemistry, including medicinal chemistry and materials science.

Oxazolines: 2-substituted oxazolines are readily synthesized from the condensation of 2-amino alcohols with functional groups like carboxylic acids, aldehydes, or nitriles. wikipedia.orgnih.govorganic-chemistry.org Chiral oxazolines are particularly significant as ligands in asymmetric catalysis, where the stereocenter adjacent to the coordinating nitrogen atom influences the stereochemical outcome of metal-catalyzed reactions. wikipedia.orgnih.gov The synthesis typically proceeds via the cyclization of a β-hydroxy amide intermediate. nih.gov

Aziridines: Aziridines are three-membered heterocyclic rings containing a nitrogen atom, which are valuable synthetic intermediates for creating complex nitrogen-containing molecules. mdpi.com One common synthetic route involves the transformation of 2-amino alcohols. mdpi.com The Wenker synthesis and its modifications, for example, convert amino alcohols into their corresponding sulfates, which are then cyclized under basic conditions to yield aziridines. researchgate.net One-pot procedures have also been developed for the direct conversion of 2-amino alcohols to N-tosyl aziridines. mdpi.comorganic-chemistry.org

Triazoles: Triazoles are five-membered rings containing three nitrogen atoms. Both 1,2,3-triazole and 1,2,4-triazole isomers are scaffolds found in a wide array of biologically active compounds, including antimicrobial and anticancer agents. nih.govchemmethod.com While direct synthesis from this compound is less common, the functional groups of the amino alcohol can be modified to create precursors suitable for triazole synthesis. For example, the amino group can be converted to an azide, which can then undergo cycloaddition reactions with alkynes (a key step in "click chemistry") to form 1,2,3-triazoles. nih.gov Similarly, precursors for 1,2,4-triazoles can be synthesized from aminoguanidines and carboxylic acids. mdpi.com

| Heterocyclic System | General Synthetic Approach | Key Features |

|---|---|---|

| Oxazolines | Condensation and cyclization with carboxylic acids or their derivatives. nih.gov | Used as chiral ligands in asymmetric catalysis; valuable synthetic intermediates. wikipedia.orgnih.gov |

| Aziridines | Cyclization of 2-amino alcohols via methods like the modified Wenker synthesis. researchgate.net | Highly reactive building blocks for nitrogen-containing compounds. mdpi.com |

| Triazoles | Functional group transformation (e.g., amine to azide) followed by cycloaddition. nih.gov | Core structure in many pharmaceutical and agrochemical compounds. nih.govorganic-chemistry.org |

Use in Chiral Recognition Materials

Chiral recognition, the ability of a chiral material to interact differently with the two enantiomers of another chiral compound, is fundamental to separation science and asymmetric catalysis. researchgate.netnih.gov Amino alcohols like this compound can be incorporated into materials designed for this purpose. Their inherent chirality allows them to serve as chiral selectors when immobilized on a stationary phase for chromatography or integrated into polymeric membranes. The distinct spatial arrangement of the hydroxyl and amino groups can lead to differential non-covalent interactions (e.g., hydrogen bonding, steric hindrance) with enantiomers, enabling their separation. mdpi.com

Roles in Carbon Dioxide Capture Technologies

The imperative to mitigate greenhouse gas emissions has driven significant research into carbon dioxide (CO2) capture technologies. Chemical absorption using amines is a leading method, and this compound belongs to a class of amines that offers distinct advantages in this process.

Sterically Hindered Amine Absorbents

This compound is classified as a sterically hindered amine. This structural feature, characterized by bulky substituents near the amino group, significantly influences its reaction with CO2. epa.gov Unlike primary amines that readily form stable carbamates, the steric hindrance in molecules like this compound leads to the formation of less stable carbamates. epa.gov This reduced stability has a key thermodynamic advantage: it lowers the energy required to break the amine-CO2 bond during the regeneration of the solvent, a major operational cost in the capture process. collectionscanada.gc.ca Consequently, sterically hindered amines can achieve high thermodynamic CO2 loading capacities, exceeding those of conventional amines. epa.govepa.gov

| Role | Mechanism | Advantage |

|---|---|---|

| Sterically Hindered Amine Absorbent | Forms unstable carbamates with CO2 due to steric hindrance around the nitrogen atom. epa.gov | Lower regeneration energy and higher thermodynamic CO2 loading capacity compared to conventional amines. epa.govcollectionscanada.gc.ca |

| Regulatory Reagent | Blended with other amines to modify the overall properties of the CO2 capture solvent. researchgate.net | Improves absorption capacity and helps reduce the overall energy penalty of the capture process. researchgate.net |

Mechanistic Investigations of Reactions Involving 2 Amino 2 Methylbutan 1 Ol

Nucleophilic Reaction Mechanisms

The chemical character of 2-Amino-2-methylbutan-1-ol is largely defined by the nucleophilicity of its amino (-NH₂) and hydroxyl (-OH) groups. These functional groups readily participate in reactions where they attack electron-deficient centers.

A significant application of its nucleophilic nature is in the synthesis of 2-oxazoline heterocycles. The general mechanism for oxazoline (B21484) formation involves the cyclization of a 2-amino alcohol with functional groups like carboxylic acids or aldehydes. wikipedia.org When reacting with a carboxylic acid derivative, such as an acyl chloride, the more nucleophilic amino group first attacks the carbonyl carbon. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed amide carbonyl, which has been activated (e.g., by protonation or conversion to an imidoyl chloride), leading to the formation of the five-membered oxazoline ring after dehydration. nih.gov

The synthesis can also proceed from aldehydes. The reaction of an amino alcohol with an aldehyde initially forms an oxazolidine (B1195125) intermediate. This intermediate is then oxidized, often using a halogen-based agent, to yield the final oxazoline product. wikipedia.org A modern, sustainable approach involves an electrochemical protocol using recycled aluminum electrodes, where the amino alcohol and an aldehyde are converted to a 2-oxazoline without the need for chemical oxidants. rsc.org

In standard nucleophilic substitution reactions, such as with halogenoalkanes, the amino group of this compound can act as the nucleophile, displacing the halide and forming a new carbon-nitrogen bond. The reaction typically follows an Sₙ2 pathway if the halogenoalkane is primary or secondary. chemguide.co.uk The presence of two nucleophilic sites (-NH₂ and -OH) on the same molecule allows for its use as a bifunctional reagent in the synthesis of more complex molecular architectures.

Reaction Kinetics and Thermodynamic Studies, particularly in CO₂ Capture

Sterically hindered amines, such as 2-Amino-2-methyl-1-propanol (B13486) (AMP), a close structural analog of this compound, are of significant interest for post-combustion CO₂ capture. usn.noresearchgate.net Their unique structure influences both the kinetics and thermodynamics of the CO₂ absorption process. While most primary amines react with CO₂ to form stable carbamates, sterically hindered amines preferentially form bicarbonate, which alters the reaction stoichiometry and can reduce the energy required for solvent regeneration. rsc.orgrsc.org

The reaction between CO₂ and amines in an aqueous solution is typically explained by the zwitterion mechanism. qu.edu.qaresearchgate.net In this model, the amine first reacts with CO₂ to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (another amine molecule, water, or hydroxide) to form a carbamate (B1207046) or, in the case of hindered amines, it can facilitate the hydration of CO₂ to form bicarbonate.

Kinetic studies on 2-Amino-1-butanol (AB), another related amine, show that the reaction with CO₂ is faster than with other common amines like diethanolamine (B148213) (DEA) and AMP, but slower than with monoethanolamine (MEA). qu.edu.qaresearchgate.net The activation energy for the reaction of AB with CO₂ has been estimated at 33.51 kJ/mol. qu.edu.qaresearchgate.net Ab initio molecular dynamics simulations reveal that for AMP, bicarbonate formation is kinetically more probable than carbamate formation. rsc.org This is attributed to the solvation structure around the amine; the interaction between the nitrogen atom and surrounding water molecules can hinder the direct approach of CO₂, while facilitating the reaction that leads to bicarbonate. rsc.orgrsc.org

The table below compares the second-order rate constants for several amines, highlighting the relative reactivity.

| Amine | Second-Order Rate Constant (k₂) at 298 K (M⁻¹s⁻¹) | Activation Energy (Eₐ) (kJ/mol) |

| Monoethanolamine (MEA) | 7100 | 41.0 |

| Diethanolamine (DEA) | 1200 | 48.0 |

| 2-Amino-1-butanol (AB) | 2049 | 33.51 |

| 2-Amino-2-methyl-1-propanol (AMP) | 1020 | 45.0 |

| Data sourced from comparative studies. qu.edu.qaresearchgate.net |

Conformational Analysis and its Impact on Reactivity and Biological Activity

The three-dimensional structure and conformational preferences of this compound are critical in determining its reactivity and interactions with other molecules. The molecule possesses a chiral center at the C2 carbon, meaning it exists as two non-superimposable mirror images (enantiomers). The spatial arrangement of the ethyl, methyl, aminomethyl, and hydroxyl groups around this central carbon is influenced by a combination of steric and electronic effects.

Conformational analysis focuses on the rotation around the C1-C2 single bond, which dictates the relative positions of the hydroxyl and amino groups. The bulky substituents on the C2 carbon create steric hindrance, which disfavors certain conformations where these groups are close to each other. Low-energy conformers will arrange the functional groups to minimize these steric clashes.

The specific conformation of the molecule has a direct impact on its reactivity. For the amino and hydroxyl groups to act as nucleophiles, they must be sterically accessible to the reacting partner. Conformations that "bury" these functional groups within the molecular structure will be less reactive. Furthermore, intramolecular interactions, such as hydrogen bonding between the -OH and -NH₂ groups, can lock the molecule into a specific conformation, thereby pre-organizing it for certain reactions or receptor binding. This is particularly relevant in the synthesis of chiral ligands and in pharmaceutical applications, where a precise three-dimensional structure is required for biological activity.

Hydrogen Bonding and Hyperconjugation Effects on Molecular Conformation

The conformational preferences of this compound are governed by subtle electronic interactions, including intramolecular hydrogen bonding and hyperconjugation.

Hyperconjugation: Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled sigma (σ) orbital into an adjacent empty or partially filled anti-bonding (σ* or π*) orbital. wikipedia.org In this compound, several hyperconjugative interactions contribute to conformational stability:

σ(C-H) → σ(C-O):* Electron density from C-H bonds on the C2 carbon can delocalize into the anti-bonding orbital of the C1-O bond.

σ(C-C) → σ(C-N):* Electrons from the C-C bonds of the ethyl and methyl groups can delocalize into the anti-bonding orbital of the C2-N bond.

Single-Electron Pathways in Photoredox Processes

In recent years, visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed through single-electron transfer (SET) pathways under mild conditions. beilstein-journals.org Aliphatic amines, including amino alcohols like this compound, can play a crucial role in these processes.

The mechanism typically begins with the absorption of visible light by a photocatalyst (PC), promoting it to an excited state (PC*). diva-portal.org This excited state is a potent oxidant (or reductant). If the photocatalyst is acting as an oxidant, it can abstract a single electron from the lone pair of the nitrogen atom in the amino alcohol. This SET event generates an amine radical cation intermediate.

PC + hν → PC *

PC + R-NH₂ → PC⁻• + R-NH₂⁺•*

This highly reactive radical cation can then undergo further transformations. A common pathway is deprotonation, often facilitated by a mild base, to form an α-amino radical. This carbon-centered radical is a versatile intermediate that can participate in a wide range of bond-forming reactions, such as additions to alkenes or couplings with other radical species. aablocks.com

Alternatively, photoredox catalysis can be used to activate CO₂ for carboxylation reactions. In some systems, a photocatalyst can mediate the single-electron reduction of CO₂ to form a CO₂ radical anion. mit.edu This radical anion can then be coupled with intermediates derived from organic substrates. While direct examples involving this compound are specific, the general reactivity of amines in photoredox catalysis suggests its potential as a substrate in such advanced synthetic methodologies. mit.educore.ac.uk

Computational Chemistry and Spectroscopic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Amino-2-methylbutan-1-ol, DFT calculations are instrumental in elucidating its fundamental structural and electronic characteristics.

DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), are used to determine the optimized geometric structure of this compound. These calculations provide precise, three-dimensional coordinates of each atom in the molecule, defining its most stable conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated to describe the molecular geometry with high accuracy. This theoretical structure serves as the foundation for further analysis of the molecule's electronic properties, including the distribution of electron density and its reactivity.

Table 1: Calculated Structural Parameters for this compound (Exemplary Data)

| Parameter | Bond | Value (Å/°) |

| Bond Length | C-C | 1.54 Å |

| C-N | 1.47 Å | |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-C-N | 109.5° |

| C-C-O | 111.0° | |

| Dihedral Angle | H-O-C-C | 180.0° |

| Note: This table presents typical, exemplary values for alkanolamines derived from computational models, as specific peer-reviewed data for this exact molecule was not available in the search results. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components in understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis helps predict its behavior in chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would typically show a negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons, identifying them as sites for electrophilic interaction.

Molecular Dynamics (MD) Simulations

While DFT calculations focus on static, optimized structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. This involves simulating the motions of atoms and molecules, providing a deeper understanding of conformational changes and intermolecular interactions.

For complex systems, such as this compound in a solvent or interacting with a biological molecule, a full quantum mechanics calculation can be computationally prohibitive. The Quantum Mechanics/Molecular Mechanics (QM/MM) approach offers a solution by partitioning the system. The chemically active part of the system (e.g., the this compound molecule itself during a reaction) is treated with a high-level QM method, while the surrounding environment (e.g., water molecules) is treated with a less computationally expensive MM force field. This hybrid method allows for the accurate study of reaction mechanisms, solvation effects, and binding interactions in a computationally feasible manner.

Active Site Discrimination in Biocatalysis

The selective synthesis of chiral molecules like this compound is a significant challenge in chemical manufacturing. Biocatalysis, using enzymes such as amine dehydrogenases (AmDHs), offers a highly selective and efficient alternative to traditional chemical methods. frontiersin.orgnih.gov Computational modeling plays a pivotal role in understanding how these enzymes achieve their high degree of stereoselectivity.

Studies on wild-type AmDHs, including MsmeAmDH, have demonstrated their effectiveness in producing small chiral amino alcohols. frontiersin.org For instance, these enzymes can synthesize (S)-3-aminobutan-1-ol with excellent enantiomeric excess (99.5%). frontiersin.org The challenge lies in the enzyme's ability to discriminate between similarly sized substituents at the catalytic site. Modeling studies have been initiated to explain the structural basis for this discrimination. frontiersin.orgwhiterose.ac.uk By docking substrates into the active site of the enzyme, researchers can analyze the interactions that favor the formation of one enantiomer over the other. frontiersin.org For example, in engineered AmDHs derived from leucine (B10760876) dehydrogenase, computational analysis helps to elucidate how specific mutations in the active site enhance catalytic activity and maintain high stereoselectivity for producing related chiral amino alcohols like (S)-2-aminobutan-1-ol. nih.gov These models reveal that the precise positioning of the substrate, cofactor (NADH), and an ammonium (B1175870) ion within the active site, governed by interactions with key amino acid residues, is critical for the stereospecific reductive amination of the corresponding α-hydroxy ketone. frontiersin.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly when combined with theoretical calculations, is a powerful tool for characterizing the structure and bonding of this compound.

ATR-FTIR Spectroscopic Investigations of Carbon Monoxide Absorption

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for real-time monitoring of chemical reactions in solution, including the absorption of gases by amines. researchgate.netunit.no While specific studies on the absorption of carbon monoxide by this compound are not prevalent, the methodology is well-established for the analogous process of carbon dioxide (CO₂) capture by amino alcohols. researchgate.net

In this technique, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends into the sample in contact with the crystal. nih.gov As the amino alcohol solution absorbs a gas like CO₂, new chemical species such as carbamates and bicarbonates are formed. These species have distinct vibrational modes that can be detected by the IR spectrometer. For instance, the formation of a carbonate from the reaction of CO₂ with a tertiary amino alcohol can be observed through the appearance of new stretches corresponding to C=O (around 1660 cm⁻¹) and C-O (around 1220 cm⁻¹) vibrations. rsc.org This in-situ analysis allows for the tracking of reaction mechanisms and speciation, providing crucial data for optimizing gas capture processes. unit.no

Theoretical Vibrational Spectra Calculations

Theoretical calculations, primarily using Density Functional Theory (DFT), are indispensable for interpreting experimental vibrational spectra. up.ac.za By modeling the molecule, researchers can calculate the theoretical vibrational frequencies and compare them with experimental data from FTIR or Raman spectroscopy. arxiv.org

For amino alcohols, DFT calculations can accurately predict the vibrational frequencies of key functional groups. A good correlation between the calculated and experimental spectra validates the accuracy of the computational model and allows for confident assignment of the observed spectral bands. up.ac.zaresearchgate.net Studies on related amino alcohols have shown that DFT methods can predict C-O and C-C bond lengths with high accuracy, typically within 0.02 Å of experimental values, and C-N bond lengths to better than 0.01 Å. up.ac.za These calculations also help in understanding the influence of intramolecular hydrogen bonding (e.g., O-H···N), which is a key structural feature in amino alcohols and is reflected in the vibrational frequencies of the O-H and N-H stretching modes. arxiv.orgup.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.

1H and 13C NMR for Structural Elucidation

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of this compound. The chemical shifts (δ) and coupling patterns of the nuclei provide a unique fingerprint of the molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl (CH₃), ethyl (CH₂CH₃), methylene (B1212753) (CH₂OH), hydroxyl (OH), and amine (NH₂) groups. Similarly, the ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule. The precise chemical shifts are influenced by the local electronic environment.

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-CH₃ | ~0.9 | ~8-10 |

| CH₂-CH₃ | ~1.4 | ~25-30 |

| C(NH₂)-CH₃ | ~1.1 | ~20-25 |

| C(NH₂)-C | - | ~55-60 |

| CH₂-OH | ~3.4-3.6 | ~65-70 |

| OH / NH₂ | Variable (broad) | - |

Note: The expected chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Isotropic Value Calculations

Computational chemistry provides a powerful method for predicting NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most successful approaches for calculating the isotropic magnetic shielding tensors of nuclei in medium-to-large organic compounds. researchgate.netimist.ma

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), using the formula: δ_calc = σ_ref - σ_calc. imist.ma Numerous studies have demonstrated an excellent linear correlation between experimental NMR chemical shifts and those calculated using the GIAO method, often with correlation coefficients (R²) greater than 0.99. researchgate.netnih.gov This strong agreement allows for the validation of molecular structures and the confident assignment of complex NMR spectra. mdpi.com The choice of the DFT functional and basis set can influence the accuracy of the prediction, and comparisons between different computational levels are often performed to find the most reliable method for a specific class of compounds. nih.gov

X-ray Crystallography for Molecular Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. While X-ray crystallography remains a definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, no such study has been published for this specific compound.

Consequently, detailed crystallographic data, including unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles derived from an experimental crystal structure determination of this compound, are not available. The scientific community relies on such studies to understand the molecule's conformation, intermolecular interactions in the solid state, and to validate computational models.

For related compounds, such as L-valinol ((S)-(+)-2-amino-3-methylbutan-1-ol), X-ray diffraction studies have been conducted, providing valuable insights into the structural chemistry of similar amino alcohols. iucr.orgsigmaaldrich.com These studies reveal detailed information about their molecular geometry and hydrogen-bonding networks. However, the substitution pattern in this compound, specifically the presence of a methyl group and an amino group on the same tertiary carbon, would lead to unique conformational and packing characteristics that cannot be directly extrapolated from its isomers.

Researchers interested in the solid-state structure of this compound are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for any future depositions. cam.ac.uk Without experimental crystallographic data, structural insights are limited to computational modeling and other spectroscopic techniques.

Derivatives and Analogues of 2 Amino 2 Methylbutan 1 Ol in Research

Stereoisomeric Forms and Enantiomeric Purity Studies (e.g., L-Valinol, D-Valinol)

Chiral amino alcohols like L-Valinol ((2S)-2-amino-3-methylbutan-1-ol) and D-Valinol ((2R)-2-amino-3-methylbutan-1-ol) are valuable building blocks in asymmetric synthesis. chemimpex.com Their enantiomeric purity is crucial for the synthesis of enantiomerically pure target molecules.

Researchers have developed various methods to determine and improve the enantiomeric excess (e.e.) of these compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common technique for separating and quantifying enantiomers. For instance, the enantiomeric purity of commercial (R)- and (S)-leucinol has been determined, with impurities ranging from 0.06% to 1.20%. researchgate.net Similarly, a sensitive chiral HPLC method has been developed for determining D-Valinol content in L-Valinol samples after pre-column derivatization. researchgate.net

Chiral resolution is another approach to obtain enantiomerically pure compounds. For example, D-valine can be synthesized with a 92–95% yield and high enantiomeric purity through the resolution of a racemic amine using dibenzoyl-L-tartaric acid (L-DBTA). The impact of stereochemistry on reaction outcomes is a key area of investigation, often involving comparative studies between enantiomers like L-Valinol and D-Valinol. Spectroscopic techniques, such as ¹H NMR, are also employed to characterize these chiral molecules.

Table 1: Analytical Methods for Enantiomeric Purity Determination

| Analytical Method | Application | Key Findings | Reference |

|---|---|---|---|

| Chiral HPLC | Determination of enantiomeric purity of (R)- and (S)-leucinol | Enantiomeric impurities found to be between 0.06–1.20%. | researchgate.net |

| Chiral HPLC with pre-column derivatization | Determination of D-Valinol in L-Valinol samples | A highly sensitive, simple, and rapid method was developed. | researchgate.net |

Substituted Amino Alcohol Derivatives

The synthesis of substituted amino alcohol derivatives allows for the creation of a diverse range of molecules with potentially unique properties and applications. A general method for the asymmetric synthesis of α-substituted β-amino secondary alcohols has been described. tohoku.ac.jp This multi-step sequence involves a proline-mediated, asymmetric, three-component Mannich reaction, followed by nucleophilic addition, oxidation, and diastereoselective reduction. tohoku.ac.jp

The choice of reducing agent in the final step determines the stereochemical outcome, with LiAlH(O-t-Bu)₃ affording the 1,2-syn isomer and catecholborane yielding the 1,2-anti isomer. tohoku.ac.jp This methodology has been successfully applied to the formal total synthesis of the N-terminal amino acid moiety of nikkomycins B and BX. tohoku.ac.jp

Furthermore, the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives has been achieved starting from naturally occurring amino acids. nih.gov This process involves the conversion of amino acids to azido (B1232118) alcohols, followed by a copper-catalyzed [3+2] cycloaddition with an alkyne. nih.gov

N-Borane Adducts and their Synthesis and Stability

Amine-borane adducts are stable and versatile reagents in organic synthesis. chemrevlett.comorientjchem.org They are characterized by a dative bond between the nitrogen of the amine and the boron atom. chemrevlett.com The stability and reactivity of these adducts are influenced by the substituents on the nitrogen atom; for instance, increasing alkyl substitution on the amine tends to decrease the reducing ability of the borane (B79455) complex. chemrevlett.com

A convenient one-step synthesis of stable β-amino alcohol N-boranes has been developed from the direct reduction of α-amino acids using sodium borohydride (B1222165) and sulfuric acid under mild conditions. researchgate.net This method provides good yields of the desired products. researchgate.net The structures of these N-borane adducts have been confirmed by various analytical techniques, including X-ray crystallography. researchgate.net

N-borane adducts of amino alcohols can also be synthesized by reacting the amino alcohol with a borane source like borane-dimethylsulfide (BMS). researchgate.net These adducts can serve as precursors for other boron-containing compounds, such as borazines. researchgate.net The stability of amine-borane complexes is an important factor in their application, with more stable adducts being less reactive and easier to handle. orientjchem.org

Functionalized Derivatives for Specific Synthetic Pathways

Functionalized derivatives of 2-amino-2-methylbutan-1-ol and related amino alcohols are crucial intermediates in various synthetic pathways. For example, 2-amino-4-fluoro-2-methylbutan-1-ol (B2909998) is a fluorinated amino alcohol that serves as a critical intermediate in the synthesis of more complex molecules.

The hydroxyl and amino groups of these compounds can undergo a variety of chemical transformations, including oxidation, reduction, and substitution, to introduce new functional groups. evitachem.comsmolecule.com For instance, the hydroxyl group can be oxidized to an aldehyde or ketone, and the amino group can be involved in the formation of amides. evitachem.comsmolecule.com

These functionalized derivatives are utilized as building blocks in the synthesis of pharmaceuticals and other specialty chemicals. evitachem.comsmolecule.com The specific functionalization can be tailored to achieve a desired chemical reactivity or biological activity. For instance, the introduction of a fluorine atom can significantly alter the properties of the parent molecule.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2R)-2-amino-3-methylbutan-1-ol |

| (2S)-2-amino-3-methylbutan-1-ol |

| 2-amino-4-fluoro-2-methylbutan-1-ol |

| This compound |

| borane-dimethylsulfide |

| catecholborane |

| D-Valinol |

| D-valine |

| dibenzoyl-L-tartaric acid |

| L-Valinol |

| leucinol |

| LiAlH(O-t-Bu)₃ |

| nikkomycin B |

| nikkomycin BX |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems Utilizing Chiral Amino Alcohols

Asymmetric catalysis is fundamental to modern chemistry, particularly for producing enantiomerically pure compounds essential in the pharmaceutical industry. innoget.com Chiral amino alcohols like 2-Amino-2-methylbutan-1-ol are valuable as chiral ligands and auxiliaries in asymmetric synthesis. rsc.orgnih.gov

Future research is focused on creating more sophisticated catalytic systems. A significant area of exploration is the incorporation of this compound and its derivatives into novel ligands for metal-catalyzed reactions. For instance, new chiral amino alcohol ligands have been optimized for the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high yields and enantioselectivity. rsc.org The development of cost-effective chiral catalysts from accessible amino alcohols is a key goal, with successful applications in various asymmetric bond-forming reactions. innoget.com

Another promising direction is the immobilization of these catalysts on solid supports, such as polystyrene resins or other polymers. unr.edu.arnih.gov This strategy simplifies catalyst recovery and recycling, aligning with the principles of green chemistry. innoget.comunr.edu.ar Research into polymer-supported chiral amino alcohols derived from renewable biomass demonstrates the potential for creating highly valuable and sustainable supported chiral ligands. unr.edu.ar These immobilized catalysts have shown comparable enantioselectivities to their non-immobilized counterparts in reactions like the asymmetric diethylzinc addition to carbonyl compounds. unr.edu.arnih.gov

Furthermore, efforts are underway to develop novel catalytic synthesis strategies to construct complex chiral molecules from simple starting materials. westlake.edu.cn For example, new chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been pioneered to produce chiral β-amino alcohols with high stereochemical control. westlake.edu.cn

Advanced Material Science Applications Involving Amino Alcohol Scaffolds

The bifunctional nature of this compound makes it a compelling building block for advanced materials with tailored properties. acs.org Its amine and hydroxyl groups can serve as reactive sites for polymerization or for grafting onto surfaces, creating functional materials.

An active area of research is the development of chiral polymers and materials for enantioselective separation and recognition. researchgate.net By incorporating amino alcohols into polymer structures, materials with specific chiral recognition capabilities can be designed. For example, conjugated polymers incorporating chiral units derived from amino alcohols have been used for the enantioselective fluorescent sensing of other chiral molecules. researchgate.net

Amino alcohol scaffolds are also being explored in the context of tissue engineering and regenerative medicine. While not specific to this compound, the general class of amino alcohols is used to create biodegradable and flexible scaffolds. For instance, poly(ester amide) elastomers based on amino alcohols have been used to fabricate microfluidic scaffolds for tissue engineering, offering tunable mechanical properties and longer degradation times compared to other materials. researchgate.net The functional groups on amino alcohols, such as amines and hydroxyls, can enhance cell adhesion on these scaffolds. nih.gov The development of such advanced biomaterials is a critical aspect of bone tissue regeneration and other biomedical applications. nih.govnih.gov

Additionally, amino alcohols are being used to create new polyamide polymers with altered functional properties, which have potential applications in the chemical and polymer industries. mdpi.com

Development of Sustainable and Green Synthesis Routes for Amino Alcohols

The growing demand for environmentally friendly manufacturing has spurred research into sustainable methods for synthesizing chiral amino alcohols. rsc.org Traditional methods can be inefficient and generate significant waste, prompting the exploration of greener alternatives. rsc.org

Biocatalysis has emerged as a powerful technique for the efficient and selective synthesis of chiral amino alcohols. rsc.orgucl.ac.uk Researchers are utilizing enzymes like transaminases and amine dehydrogenases to produce these compounds from simple, achiral starting materials under mild conditions. ucl.ac.ukfrontiersin.org Multi-step enzymatic syntheses, sometimes performed in continuous-flow microreactors, are being developed to overcome limitations of traditional batch processes and achieve full conversion with high efficiency. nih.gov This approach offers a robust and environmentally benign alternative to chemical routes, which often require protecting groups and expensive metal catalysts. nih.gov

Another key strategy is the integration of catalytic processes with advanced separation techniques to improve atom economy and reduce waste. For example, a novel approach combines catalytic hydrogenation with electrodialysis using bipolar membranes (EDBM) to produce pure chiral amino alcohols without generating inorganic salt byproducts. rsc.orgresearchgate.net This method allows for the reuse of acids, creating a closed-loop, sustainable process. rsc.org The use of renewable feedstocks, such as biomass-derived lysine, is also being explored to create cell factories for the green and sustainable production of chiral amino alcohols. mdpi.com

Further Computational Modeling for Rational Design of Amino Alcohol-Based Compounds

Computational chemistry is an increasingly vital tool for designing new catalysts and materials. By modeling molecular interactions, researchers can predict the effectiveness of a catalyst or the properties of a material before it is synthesized, accelerating the design process. nih.gov

For amino alcohol-based systems, Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms and understand the origins of stereoselectivity. chemrxiv.orgacs.orgnih.gov For example, DFT studies have been used to support the dual-activation mechanism of bifunctional cobalt(II) complexes with chiral tridentate ligands in asymmetric reactions. acs.orgnih.govfigshare.com These calculations can identify key interactions, such as hydrogen bonds, that control the reaction's outcome. acs.orgnih.gov

Computational models are also used to predict the enantioselectivity of catalysts. Quantitative Structure-Selectivity Relationship (QSSR) models have been developed to correlate the structure of β-amino alcohol catalysts with their performance in reactions like the asymmetric addition of diethylzinc to benzaldehyde. researchgate.net This predictive capability allows for the a priori design of new, more effective chiral catalysts. nih.gov

Q & A

Basic Research Questions

Q. How can researchers experimentally determine physicochemical properties (e.g., density, viscosity) of 2-Amino-2-methylbutan-1-ol in binary mixtures?

- Methodology : Use a vibrating-tube densimeter and Ubbelohde viscometer to measure density (ρ) and viscosity (η) across varying temperatures (e.g., 298.15–313.15 K) and compositions. Calculate excess molar volume (V<sup>E</sup>) and viscosity deviation (Δη) using experimental data. Fit results to the Redlich–Kister equation to derive interaction parameters and assess molecular effects (e.g., chain length, branching) .

Q. What synthetic routes are recommended for producing this compound in laboratory settings?

- Methodology : Adapt reduction methods for analogous amino alcohols. For example, reduce a precursor like 2-methylbutanoic acid using LiAlH4 in dry ether, followed by amination. Optimize reaction conditions (temperature, solvent) and confirm purity via chromatography or NMR .

Q. How should researchers handle this compound safely given limited toxicological data?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Follow acute toxicity protocols: rinse exposed skin/eyes with water for 15+ minutes, seek medical attention for ingestion/inhalation. Store in sealed containers away from incompatible materials .

Advanced Research Questions

Q. How can liquid-liquid equilibria (LLE) involving this compound be modeled for extraction processes?

- Methodology : Measure tie-line data at target temperatures (e.g., 298.15–308.15 K). Use the NRTL or UNIQUAC models to predict phase compositions. Validate via root-mean-square deviation (RMSD; target <0.01) and calculate distribution ratios to optimize extraction efficiency .

Q. What strategies resolve contradictions in excess molar volume (V<sup>E</sup>) data across studies?

- Methodology : Systematically compare experimental conditions (temperature, purity, instrument calibration). Analyze molecular interactions (e.g., hydrogen bonding, steric effects) using Redlich–Kister coefficients. Perform error propagation analysis to identify outliers .

Q. How do molecular interactions in this compound mixtures influence thermodynamic behavior?

- Methodology : Combine experimental V<sup>E</sup> and Δη with computational tools (e.g., COSMO-RS) to map polarity and hydrogen-bonding tendencies. Compare with structurally similar alcohols (e.g., 2-methylpropan-2-ol) to isolate amino group effects .

Q. What validation criteria ensure reliability of vapor-liquid equilibrium (VLE) models for this compound?

- Methodology : Use a Swietosławski ebulliometer to measure isobaric VLE data. Test thermodynamic consistency via the Gibbs-Duhem equation. Compare Wilson/UNIFAC predictions with experimental activity coefficients .

Data Gaps and Innovation

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodology : Conduct acute toxicity assays (e.g., Daphnia magna LC50) and biodegradability tests (OECD 301). Use quantitative structure-activity relationship (QSAR) models as preliminary predictors until empirical data is available .

Q. What experimental designs optimize the study of branched vs. linear alcohol effects on mixture properties?

- Methodology : Design binary/ternary systems with controlled variables (e.g., chain length, branching). Use factorial DOE to isolate structural impacts on V<sup>E</sup> and Δη. Compare with literature data for 2-methylpropan-1-ol or butan-1-ol .

Tables for Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。